Benzofuran-2-yl(3-(morpholinomethyl)-1,4-thiazepan-4-yl)methanone
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Overview
Description
Benzofuran-2-yl(3-(morpholinomethyl)-1,4-thiazepan-4-yl)methanone is a complex organic compound that features a benzofuran ring, a morpholinomethyl group, and a thiazepane ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Mechanism of Action
Target of Action
Benzofuran derivatives, such as Benzofuran-2-yl(3-(morpholinomethyl)-1,4-thiazepan-4-yl)methanone, have been shown to exhibit a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities
Mode of Action
Benzofuran derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
Benzofuran derivatives have been shown to affect a variety of pathways, leading to downstream effects such as inhibition of tumor growth and viral replication .
Pharmacokinetics
The bioavailability of benzofuran derivatives can be influenced by factors such as the compound’s chemical structure and the presence of functional groups .
Result of Action
Benzofuran derivatives have been shown to exhibit anti-tumor activity, suggesting that they may induce apoptosis or inhibit cell proliferation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors can include the pH of the environment, the presence of other compounds, and the temperature .
Biochemical Analysis
Cellular Effects
Benzofuran derivatives have been shown to have a wide range of effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely to involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzofuran-2-yl(3-(morpholinomethyl)-1,4-thiazepan-4-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the formation of the benzofuran ring, followed by the introduction of the morpholinomethyl group and the thiazepane ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. For example, microwave-assisted synthesis has been employed to obtain benzofuran derivatives with high yields and fewer side reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. Techniques such as continuous flow synthesis and automated synthesis platforms can be utilized to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Benzofuran-2-yl(3-(morpholinomethyl)-1,4-thiazepan-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new functional groups to the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can result in derivatives with new functional groups.
Scientific Research Applications
Benzofuran-2-yl(3-(morpholinomethyl)-1,4-thiazepan-4-yl)methanone has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Benzofuran-2-yl(3-(morpholinomethyl)-1,4-thiazepan-4-yl)methanone include other benzofuran derivatives and compounds with morpholinomethyl or thiazepane groups. Examples include:
- Benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone
- Benzofuran substituted chalcones
- Benzothiophene derivatives
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which may confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-benzofuran-2-yl-[3-(morpholin-4-ylmethyl)-1,4-thiazepan-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c22-19(18-12-15-4-1-2-5-17(15)24-18)21-6-3-11-25-14-16(21)13-20-7-9-23-10-8-20/h1-2,4-5,12,16H,3,6-11,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRIJARUSLHKGLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CSC1)CN2CCOCC2)C(=O)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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